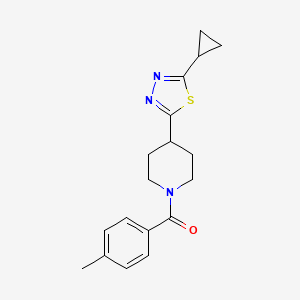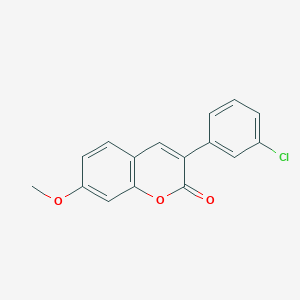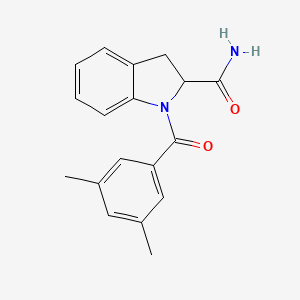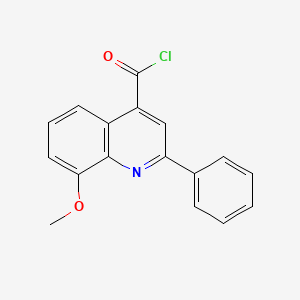
8-Methoxy-2-phenylquinoline-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-phenylquinoline-4-carbonyl chloride: is an organic compound with the molecular formula C17H12ClNO2 and a molecular weight of 29774 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylquinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 8-methoxyquinoline and 2-phenylquinoline.
Reaction with Phosgene: The key step involves the reaction of the quinoline derivative with phosgene (COCl2) to introduce the carbonyl chloride group at the 4-position of the quinoline ring.
Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of phosgene. The reaction temperature is maintained at a low range (0-5°C) to control the reactivity of phosgene.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Phosgene: Due to the toxic nature of phosgene, industrial production requires specialized equipment for its safe handling and storage.
Continuous Flow Reactors: To enhance efficiency and safety, continuous flow reactors are often employed. These reactors allow for better control of reaction parameters and reduce the risk associated with handling large quantities of phosgene.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 8-Methoxy-2-phenylquinoline-4-carbonyl chloride can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.
Catalysts: Catalysts such as triethylamine or pyridine are often used to facilitate the substitution reactions.
Solvents: Solvents like dichloromethane or tetrahydrofuran are typically employed to dissolve the reactants and control the reaction environment.
Major Products:
Amides: Reaction with amines yields amides, which are useful intermediates in pharmaceutical synthesis.
Esters: Reaction with alcohols forms esters, which have applications in material science and organic synthesis.
Scientific Research Applications
Chemistry: 8-Methoxy-2-phenylquinoline-4-carbonyl chloride is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenylquinoline-4-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended application.
Comparison with Similar Compounds
8-Methoxyquinoline-4-carbonyl chloride: This compound lacks the phenyl group at the 2-position, making it less sterically hindered and potentially more reactive.
2-Phenylquinoline-4-carbonyl chloride: This compound lacks the methoxy group at the 8-position, which can influence its electronic properties and reactivity.
Uniqueness: 8-Methoxy-2-phenylquinoline-4-carbonyl chloride is unique due to the presence of both the methoxy group at the 8-position and the phenyl group at the 2-position. These substituents can significantly influence the compound’s reactivity, stability, and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
8-methoxy-2-phenylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-21-15-9-5-8-12-13(17(18)20)10-14(19-16(12)15)11-6-3-2-4-7-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDRFWSUARJIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
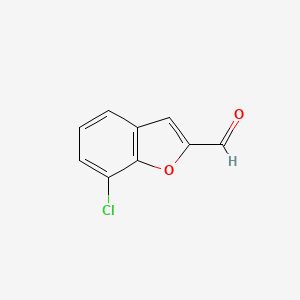
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2484267.png)
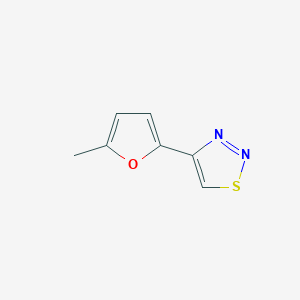
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)
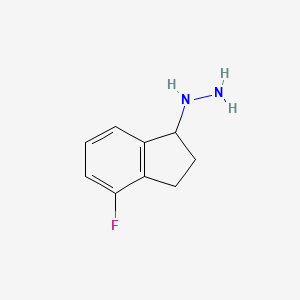
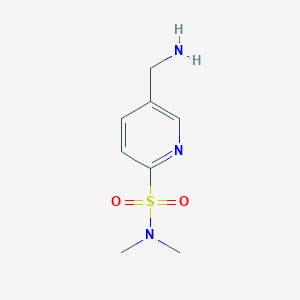
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2484276.png)
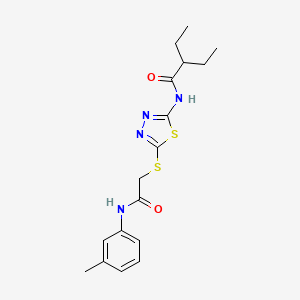
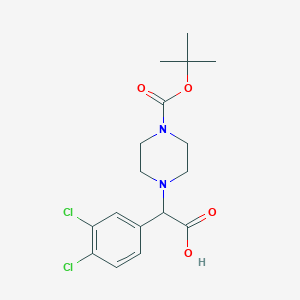
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484282.png)
